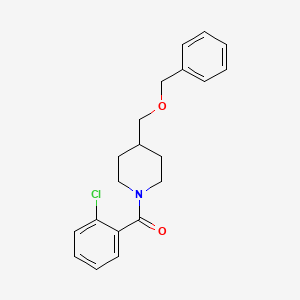

(4-((苄氧基)甲基)哌啶-1-基)(2-氯苯基)甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(4-((Benzyloxy)methyl)piperidin-1-yl)(2-chlorophenyl)methanone, also known as BAM, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BAM is a member of the piperidine class of compounds and has a molecular weight of 345.84 g/mol.

作用机制

Target of Action

Similar compounds with a piperidine nucleus have been found to exhibit a wide variety of biological activities . They are used in different therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

Mode of Action

Compounds with a similar structure have been found to interact with their targets in various ways, leading to changes in cellular processes .

Biochemical Pathways

Similar compounds have been found to affect various biochemical pathways, leading to downstream effects .

Result of Action

Similar compounds have been found to have various effects at the molecular and cellular level .

Action Environment

Environmental factors can significantly influence the action of similar compounds .

实验室实验的优点和局限性

One advantage of (4-((Benzyloxy)methyl)piperidin-1-yl)(2-chlorophenyl)methanone in lab experiments is its high potency and selectivity for the DAT protein. This makes it a useful tool for studying the role of DAT in neurological disorders. However, one limitation of (4-((Benzyloxy)methyl)piperidin-1-yl)(2-chlorophenyl)methanone is its potential toxicity, which can limit its use in certain experiments. Additionally, (4-((Benzyloxy)methyl)piperidin-1-yl)(2-chlorophenyl)methanone's mechanism of action is not fully understood, which can complicate its use in certain experiments.

未来方向

There are several future directions for the study of (4-((Benzyloxy)methyl)piperidin-1-yl)(2-chlorophenyl)methanone. One area of research could focus on the development of new treatments for ADHD and drug addiction based on (4-((Benzyloxy)methyl)piperidin-1-yl)(2-chlorophenyl)methanone's ability to modulate DAT activity. Additionally, further research is needed to fully understand (4-((Benzyloxy)methyl)piperidin-1-yl)(2-chlorophenyl)methanone's mechanism of action and its potential toxicity. Finally, (4-((Benzyloxy)methyl)piperidin-1-yl)(2-chlorophenyl)methanone's potential as a stimulant could be further explored for its potential use in the treatment of other neurological disorders, such as depression and Parkinson's disease.

Conclusion:

In conclusion, (4-((Benzyloxy)methyl)piperidin-1-yl)(2-chlorophenyl)methanone is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. Its ability to modulate DAT activity has made it a promising candidate for the development of new treatments for ADHD and drug addiction. However, further research is needed to fully understand its mechanism of action and potential toxicity. Overall, (4-((Benzyloxy)methyl)piperidin-1-yl)(2-chlorophenyl)methanone represents an exciting area of research with significant potential for the development of new treatments for neurological disorders.

合成方法

The synthesis of (4-((Benzyloxy)methyl)piperidin-1-yl)(2-chlorophenyl)methanone involves the reaction of 4-piperidone hydrochloride with benzyl chloride in the presence of sodium hydroxide to produce 4-(benzyloxymethyl)piperidine. This intermediate is then reacted with 2-chlorobenzoyl chloride in the presence of triethylamine to produce (4-((Benzyloxy)methyl)piperidin-1-yl)(2-chlorophenyl)methanone. The synthesis of (4-((Benzyloxy)methyl)piperidin-1-yl)(2-chlorophenyl)methanone has been optimized to produce high yields of the compound with minimal impurities.

科学研究应用

铃木-宫浦偶联

该化合物可用于铃木-宫浦偶联,这是一种广泛应用的过渡金属催化的碳-碳键形成反应 。 该反应的成功源于其温和且对官能团具有良好耐受性的反应条件,并使用了一种相对稳定、易于制备且通常对环境友好的有机硼试剂 .

取代酚的苯甲酰化

该化合物可以通过取代酚的苯甲酰化在低温下合成 。 该过程涉及在无水氯化铝作为催化剂的条件下,对化合物进行重排 .

羟基苯甲酮的合成

在苯甲酰化过程之后,该化合物可以进行弗里德尔-克拉夫茨重排,生成羟基苯甲酮 。 这些化合物在医药行业具有多种应用。

在有机合成中的应用

该化合物可用于各种有机合成过程 。 反应完成后,用盐酸水溶液淬灭反应混合物,分离有机层,用碳酸氢钠水溶液洗涤,然后在减压下浓缩 .

药物研究

由于其复杂的结构,该化合物可用于药物研究,用于开发新型药物 .

化学试剂

属性

IUPAC Name |

(2-chlorophenyl)-[4-(phenylmethoxymethyl)piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22ClNO2/c21-19-9-5-4-8-18(19)20(23)22-12-10-17(11-13-22)15-24-14-16-6-2-1-3-7-16/h1-9,17H,10-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKROPHOUTOXDOR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1COCC2=CC=CC=C2)C(=O)C3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-Methyl-5-methylsulfanyl-1,2,4-triazol-3-yl)methylsulfanyl]pyrimidine](/img/structure/B2468237.png)

![3,4-difluoro-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2468240.png)

![(E)-3-[4-(2-Amino-2-oxoethoxy)-3-chloro-5-methoxyphenyl]-2-cyano-N-(2-methylcyclohexyl)prop-2-enamide](/img/structure/B2468243.png)

![N-(4-(tert-butyl)phenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2468245.png)